Superior Antitussive Efficacy and Tolerability: Glaucine Hydrochloride vs. Codeine in Double-Blind Clinical Trial
In a double-blind comparative trial of 90 patients with acute and chronic cough, glaucine (30 mg t.i.d. for 7 days) demonstrated superior antitussive efficacy to codeine (30 mg t.i.d.) as measured by physician 4-point scale (mean decrease: glaucine 3.0 to 0.47 vs. codeine 3.0 to 1.10; p<0.001 between treatments) and patient visual analogue scale (mean decrease: glaucine 85 mm to 7 mm vs. codeine 83 mm to 17 mm; p<0.001) [1]. Critically, glaucine exhibited a superior gastrointestinal tolerability profile: constipation and nausea were reported by 9 patients on codeine vs. 0 patients on glaucine (p<0.01), with one codeine patient withdrawn due to vomiting, constipation, and nausea [1].
| Evidence Dimension | Antitussive Efficacy (Physician 4-Point Scale, Mean Decrease) |
|---|---|
| Target Compound Data | 3.0 to 0.47 |
| Comparator Or Baseline | Codeine: 3.0 to 1.10 |
| Quantified Difference | Glaucine: 2.53 point decrease; Codeine: 1.90 point decrease; p<0.001 between treatments |
| Conditions | Double-blind, 90 patients, 30 mg t.i.d. for 7 days |
Why This Matters
Procurement decisions for antitussive research compounds must prioritize clinical efficacy data; glaucine's demonstrated superiority over the opioid standard codeine in a direct head-to-head trial, combined with its markedly improved GI tolerability, provides a compelling evidence-based rationale for selection in cough models where minimizing confounding adverse effects is critical.
- [1] Gastpar H, Criscuolo D, Dieterich HA. Efficacy and tolerability of glaucine as an antitussive agent. Curr Med Res Opin. 1984;9(1):21-27. View Source
